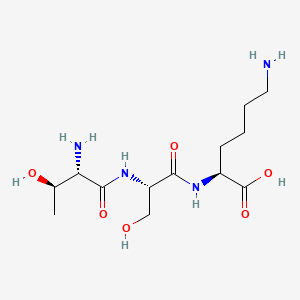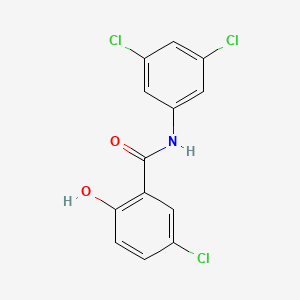
5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide
Descripción general
Descripción
TCSA is an inhibitor of fungal morphogenesis, biofilm formation, and host cell invasion.
Aplicaciones Científicas De Investigación
Anticancer Research
5-Chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide and its derivatives have been studied for their potential as anticancer agents. One study explored the structure-activity relationship of niclosamide derivatives, including compounds similar to 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide, for developing new anticancer agents. These compounds were tested against various human cancer cells and found to exhibit significant cytotoxicity, highlighting their potential in cancer treatment (Tang et al., 2017).
Antidiabetic Studies
Research has been conducted on derivatives of 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide for antidiabetic properties. A study synthesized a series of derivatives and tested them for in vitro antidiabetic activity. These compounds displayed promising interactions with enzymes involved in diabetes, suggesting a potential role in antidiabetic therapy (Thakral et al., 2020).
Neuroprotection and Cerebral Edema
In the context of neurological disorders, some derivatives of 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide have been investigated for their role in reducing cerebral edema and improving outcomes in central nervous system injuries. A study identified a compound that inhibited aquaporin-4, a key player in cerebral edema, demonstrating its potential therapeutic application in conditions like ischemic stroke (Farr et al., 2019).
Antimicrobial Activity
Research on 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide derivatives has also extended to antimicrobial applications. Studies have shown that these compounds exhibit bactericidal activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential use as antibacterial agents (Zadrazilova et al., 2015).
Propiedades
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO2/c14-7-1-2-12(18)11(6-7)13(19)17-10-4-8(15)3-9(16)5-10/h1-6,18H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIIZNKTKISOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

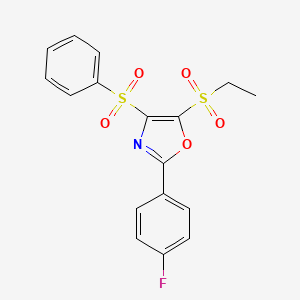

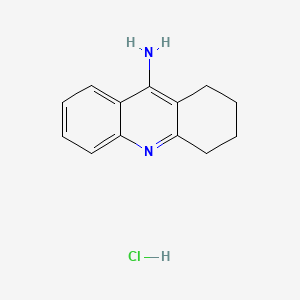
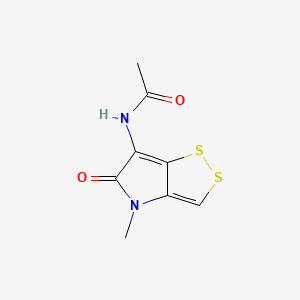
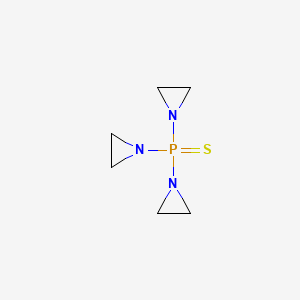





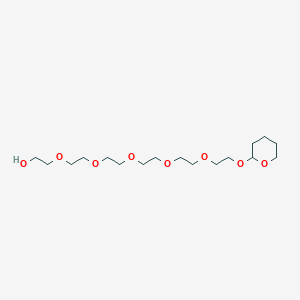
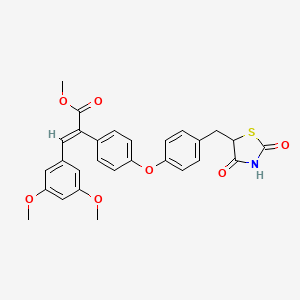
![[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl] (2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoate](/img/structure/B1682893.png)
